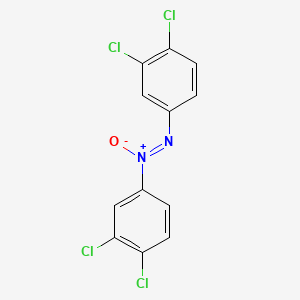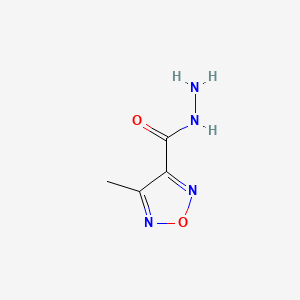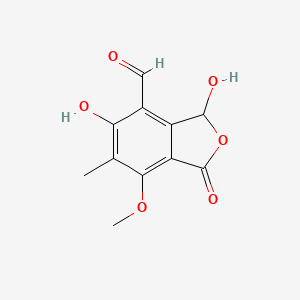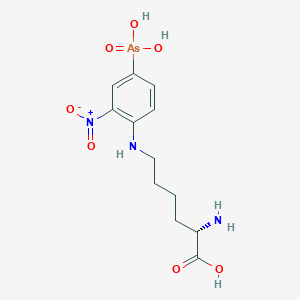![molecular formula C15H16N4O6S2 B1211708 3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 58233-18-4](/img/structure/B1211708.png)
3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
説明
Synthesis Analysis
The synthesis of complex bicyclic structures related to the given compound involves several key steps, including protection of amino groups, esterification, and the use of specific reagents to construct the bicyclic framework. For instance, the synthesis of benzhydryl derivatives of cephalosporanic acid involves hydrolysis, protection, and esterification steps to achieve high yields of the target compound (Deng, 2007). Similarly, the synthesis of bicycles derived from tartaric acid and α-amino acids showcases the complexity involved in constructing constrained dipeptide isosteres, highlighting the intricate steps required to achieve the desired molecular architecture (Guarna et al., 1999).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by their bicyclic framework, which is crucial for their chemical behavior and reactivity. Advanced spectroscopic techniques like IR and NMR play a vital role in characterizing these compounds, providing insights into their structural features (Deng, 2007). The structure of these molecules, including the placement of functional groups and the stereochemistry of the bicyclic system, is fundamental to understanding their chemical properties and reactivity patterns.
Chemical Reactions and Properties
The chemical reactivity of such bicyclic compounds often involves interactions at the functional groups attached to the bicyclic core. These reactions can include transformations such as hydrolysis, esterification, and condensation, each of which significantly alters the chemical properties of the molecule. For example, the condensation of ceftriaxone with 4-hydroxybenzaldehyde under specific conditions illustrates the type of chemical transformations these molecules can undergo (Fareed et al., 2012).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular architecture. Studies on pseudopolymorphism and phase stability in solid forms of related compounds provide valuable information on how the physical form can affect the stability and solubility of these molecules (Ashizawa et al., 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other molecules, are closely related to the molecular structure of these compounds. For example, the study on the vibrational spectroscopic properties and the first-order hyperpolarizability of related compounds sheds light on their potential nonlinear optical behavior, which is a crucial aspect of their chemical properties (Ramalingam et al., 2011).
科学的研究の応用
Synthesis and Characterization
- Researchers have synthesized benzhydryl derivatives of the cephalosporin nucleus, including compounds with modifications at the 7-amino cephalosporanic acid (7-ACA), to explore their structural characteristics and potential as drug carriers or intermediates in the development of new antibiotics. These syntheses involve steps like hydrolyzing, protecting amino groups, and esterification, aiming to achieve high yields and detailed characterization using techniques like IR and NMR spectroscopy (Deng Fu-li, 2007).
Antibacterial Activities
- Studies have evaluated the antibacterial activities of various 2-oxaisocephem derivatives with modifications at the 3-position and the 7-position, revealing potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings highlight the potential of cephalosporin derivatives in addressing antibiotic resistance (H. Tsubouchi et al., 1994).
Reactivity and Stability
- Research on the reactivity and stability of cephalosporin derivatives includes studies on their controlled hydrolysis, leading to the identification of degradation products under specific conditions. This knowledge is crucial for understanding the chemical behavior of these compounds in pharmaceutical formulations and in biological environments (K. Koshy et al., 1997).
Novel Derivatives for Enhanced Activity
- The synthesis of Schiff base metal complexes derived from cefotaxime and other agents represents an innovative approach to creating cephalosporin derivatives with potentially enhanced antibacterial activities. These complexes involve coordination with metals such as Co(II), Ni(II), Cu(II), and others, suggesting a novel class of cephalosporin-based antimicrobials with specific reactivity and targeted applications (A. J. Abdulghani et al., 2015).
特性
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6S2/c1-6(20)25-3-7-4-26-13-10(12(22)19(13)11(7)14(23)24)18-9(21)2-8-5-27-15(16)17-8/h5,10,13H,2-4H2,1H3,(H2,16,17)(H,18,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFZTJFBDLIEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973792 | |
| Record name | 3-[(Acetyloxy)methyl]-7-{[1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
CAS RN |
58233-18-4 | |
| Record name | RU 7-23345 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058233184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Acetyloxy)methyl]-7-{[1-hydroxy-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70973792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-3-(acetoxymethyl)-7-[(2-aminothiazol-4-yl)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)






